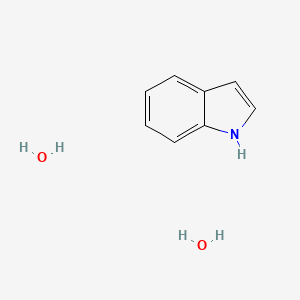![molecular formula C13H17Br B12571247 [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene CAS No. 195257-52-4](/img/structure/B12571247.png)
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene is an organic compound characterized by the presence of a bromine atom, a dimethylpent-3-en-1-yl group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpent-3-en-1-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ether as a solvent.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Binding to Biological Targets: Potential interactions with enzymes, receptors, or other biomolecules, leading to biological effects.
Comparaison Avec Des Composés Similaires
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene can be compared with other similar compounds, such as:
[(2R)-5-Chloro-2,4-dimethylpent-3-en-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(2R)-5-Iodo-2,4-dimethylpent-3-en-1-yl]benzene:
[(2R)-5-Fluoro-2,4-dimethylpent-3-en-1-yl]benzene: Fluorine substitution results in unique chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities open new avenues for drug development and other applications.
Propriétés
Numéro CAS |
195257-52-4 |
|---|---|
Formule moléculaire |
C13H17Br |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
[(2R)-5-bromo-2,4-dimethylpent-3-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-11(8-12(2)10-14)9-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3/t11-/m0/s1 |
Clé InChI |
REQVOZASDAUMLJ-NSHDSACASA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)C=C(C)CBr |
SMILES canonique |
CC(CC1=CC=CC=C1)C=C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
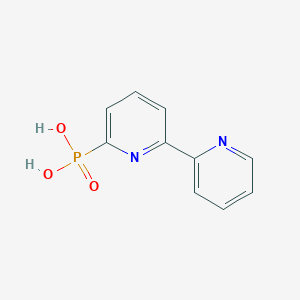
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
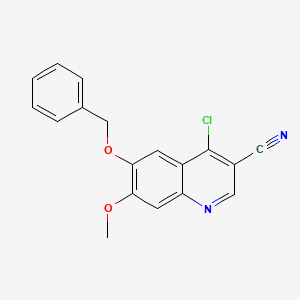

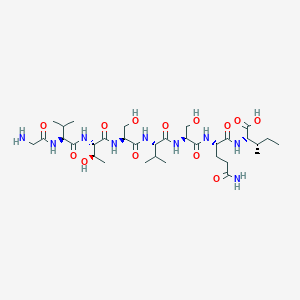
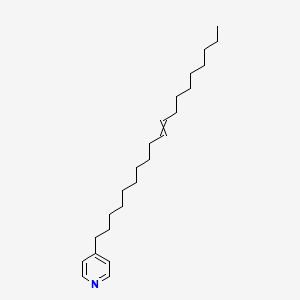
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
